2-(3-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-(3-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide is an organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazole ring, which is known for its biological activity, and a sulfonamide group, which is commonly found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(3-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting or modulating the activity of the target. The sulfonamide group can enhance the compound’s binding affinity and specificity, leading to more effective biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares the sulfonamide group and has similar biological activity.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: This compound also contains a methoxyphenyl group and is used in similar research applications.
Uniqueness
2-(3-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide is unique due to its combination of a thiazole ring and a sulfonamide group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C20H21N3O4S2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-18(23-20(28-13)15-4-3-5-16(12-15)27-2)19(24)22-11-10-14-6-8-17(9-7-14)29(21,25)26/h3-9,12H,10-11H2,1-2H3,(H,22,24)(H2,21,25,26) |
InChI Key |
ZTUBTZSRECAOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)OC)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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